molecular formula C7H6BiIO6 B1144184 Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester CAS No. 138-58-9

Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester

Cat. No.: B1144184
CAS No.: 138-58-9
M. Wt: 522.00 g/mol
InChI Key: UODGKBVALXDDPO-UHFFFAOYSA-K
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Description

Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester is a complex organic compound that combines the properties of benzoic acid derivatives and bismuth-based compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester typically involves the esterification of 3,4,5-trihydroxybenzoic acid (also known as gallic acid) with a hydroxyiodobismuthinyl compound. The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The scalability of the reaction would depend on the availability of raw materials and the efficiency of the catalytic process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of bismuth.

    Reduction: Reduction reactions can alter the oxidation state of the bismuth center.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction could produce lower oxidation state bismuth compounds.

Scientific Research Applications

Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating infections and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester involves its interaction with biological molecules and cellular pathways. The compound may target specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: A precursor in the synthesis of the ester, known for its antioxidant properties.

    Bismuth Subsalicylate: A bismuth-based compound with antimicrobial activity, commonly used in medicine.

    Methyl Gallate: An ester of gallic acid with similar antioxidant properties.

Uniqueness

Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester is unique due to its combination of a benzoic acid derivative with a bismuth center, providing a distinct set of chemical and biological properties not found in its individual components.

Properties

CAS No.

138-58-9

Molecular Formula

C7H6BiIO6

Molecular Weight

522.00 g/mol

IUPAC Name

bismuth;4-carboxy-2,6-dihydroxyphenolate;hydroxide;iodide

InChI

InChI=1S/C7H6O5.Bi.HI.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;1H;1H2/q;+3;;/p-3

InChI Key

UODGKBVALXDDPO-UHFFFAOYSA-K

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[Bi]I.O

Canonical SMILES

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[OH-].[I-].[Bi+3]

Origin of Product

United States

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